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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting

synergy assays with inhibitors of the Klebsiella pneumoniae carbapenemase-2 (KPC-2). The

protocols are intended for researchers in academia and industry working on the development

of novel antimicrobial agents to combat antibiotic resistance.

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), largely

driven by the production of carbapenemases like KPC-2, represents a critical threat to public

health.[1][2][3][4] KPC-2 is a class A β-lactamase that efficiently hydrolyzes a broad spectrum

of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, rendering them

ineffective.[4][5][6] A promising strategy to overcome KPC-2-mediated resistance is the co-

administration of a β-lactam antibiotic with a β-lactamase inhibitor. This approach aims to

restore the efficacy of existing antibiotics by protecting them from enzymatic degradation.

Synergy assays are crucial in the preclinical development of such combination therapies to

quantify the enhanced antimicrobial effect. This document outlines the principles and detailed

methodologies for performing checkerboard and time-kill assays to evaluate the synergistic

potential of KPC-2 inhibitors.
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KPC-2, like other serine β-lactamases, employs a serine residue in its active site to hydrolyze

the amide bond in the β-lactam ring of antibiotics.[4][6] The hydrolysis process involves a two-

step mechanism: acylation and deacylation.[4] An effective KPC-2 inhibitor can either bind to

the active site, preventing the antibiotic from accessing it, or act as a mechanism-based

inactivator, forming a stable covalent bond with the enzyme.
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Quantitative Data from Synergy Assays
The following tables summarize quantitative data from previously published synergy studies on

KPC-2 producing organisms. These data illustrate the potential for synergistic interactions

between β-lactams and their inhibitors.

Table 1: Synergy of β-Lactam Combinations against KPC-2-Producing K. pneumoniae

Combination Synergy Rate (%) Reference

Imipenem + Clavulanic acid 80 [7]

Meropenem + Ceftazidime 30 [7]

Meropenem + Imipenem 30 [7]

Meropenem + Clavulanic acid 25 [7]

Imipenem + Ceftazidime 7.5 [7]

Piperacillin/tazobactam +

Meropenem
70.8 [8]

Ertapenem + Meropenem 58.3 [8]

Ceftolozane/tazobactam +

Meropenem
41.7 [8]

Colistin + Meropenem 14.3 [9]

Ceftazidime/avibactam +

Aztreonam
100 [10]
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Table 2: Time-Kill Assay Results for Combinations against KPC-2-Producing K. pneumoniae

Combination Outcome Reference

Triple therapy (Tigecycline +

Polymyxin B + Meropenem)
Synergistic [11][12]

Polymyxin B + Tigecycline Synergistic [11][12]

Meropenem + Tigecycline Antagonistic [11][12]

Ertapenem + Doripenem Synergistic at 4 and 6 hours [13]

Meropenem + Doripenem Synergistic at 4 and 6 hours [13]

Ertapenem + Meropenem Synergistic at 2 and 4 hours [13]

Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive,

indifferent, or antagonistic effects of two antimicrobial agents.
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Materials:

KPC-2 producing bacterial strain (e.g., Klebsiella pneumoniae)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Antimicrobial agent A (β-lactam antibiotic)

Antimicrobial agent B (KPC-2 inhibitor)

Sterile 96-well microtiter plates

Spectrophotometer
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Incubator (37°C)

Procedure:

Prepare Bacterial Inoculum:

Culture the KPC-2 producing strain overnight on an appropriate agar plate.

Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard

(approximately 1-2 x 10⁸ CFU/mL).

Dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵

CFU/mL in each well of the microtiter plate.[14]

Prepare Drug Dilutions:

Prepare stock solutions of both antimicrobial agents.

In a 96-well plate, create a two-dimensional array of drug concentrations. Typically, serial

two-fold dilutions of drug A are made along the x-axis, and serial two-fold dilutions of drug

B are made along the y-axis.[9]

Inoculation and Incubation:

Add the prepared bacterial inoculum to each well of the drug-containing plate.

Include growth control (no drug) and sterility control (no bacteria) wells.

Incubate the plates at 37°C for 16-20 hours.[14]

Data Analysis:

After incubation, determine the MIC of each drug alone and in combination by visual

inspection for turbidity. The MIC is the lowest concentration of the drug that completely

inhibits visible growth.[14]

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
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FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Calculate the FIC Index (FICI) for each combination:

FICI = FIC of Drug A + FIC of Drug B

Interpret the results based on the FICI value:

Synergy: FICI ≤ 0.5

Additivity/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity

of antimicrobial agents over time.
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Materials:

KPC-2 producing bacterial strain

CAMHB

Antimicrobial agent A

Antimicrobial agent B

Sterile culture tubes

Shaking incubator (37°C)
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Agar plates

Sterile saline for dilutions

Procedure:

Prepare Bacterial Inoculum:

Prepare an overnight culture of the KPC-2 producing strain.

Dilute the culture in fresh CAMHB to a starting inoculum of approximately 1 x 10⁶ CFU/mL.

[9]

Assay Setup:

Prepare culture tubes containing CAMHB with the following:

No drug (growth control)

Drug A alone (at a physiologically attainable concentration)

Drug B alone (at a physiologically attainable concentration)

Combination of Drug A and Drug B (at the same concentrations)[8]

Inoculation and Sampling:

Inoculate each tube with the prepared bacterial suspension.

Incubate the tubes at 37°C with shaking.

At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from

each tube.[8]

Bacterial Viability Counting:

Perform serial dilutions of each aliquot in sterile saline.

Plate the dilutions onto appropriate agar plates.
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Incubate the plates overnight at 37°C.

Count the number of colony-forming units (CFU) on each plate to determine the viable

bacterial count (CFU/mL) at each time point.

Data Analysis:

Plot the log₁₀ CFU/mL versus time for each condition.

Synergy is defined as a ≥ 2 log₁₀ decrease in CFU/mL at 24 hours by the combination

compared with the most active single agent.[8][12]

Bactericidal activity is defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum

at 24 hours.[12]

Antagonism is defined as a ≥ 2 log₁₀ increase in CFU/mL at 24 hours by the combination

compared with the most active single agent.[12]

Conclusion
The protocols detailed in these application notes provide a robust framework for evaluating the

synergistic potential of novel KPC-2 inhibitors. Consistent and reproducible application of these

methods is essential for the successful preclinical development of new combination therapies

to combat the growing threat of carbapenem-resistant Enterobacteriaceae.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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